molecular formula C25H29Cl2FN2O2 B4053067 1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol;dihydrochloride

1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol;dihydrochloride

Cat. No.: B4053067
M. Wt: 479.4 g/mol
InChI Key: LOPTWEKEEDZMER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol;dihydrochloride is a complex organic compound that has garnered interest in various fields of scientific research

Scientific Research Applications

1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in treating neurological disorders due to its interaction with neurotransmitter receptors.

    Pharmacology: It is used in pharmacological studies to understand its effects on various biological pathways and its potential as a drug candidate.

    Biochemistry: The compound is utilized in biochemical assays to investigate its binding affinity and specificity towards target proteins.

    Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a precursor in the production of other complex organic molecules.

Mechanism of Action

The mechanism of action of similar compounds has been investigated. For instance, 1-[bis(4-fluorophenyl)-methyl]piperazine derivatives have been studied for their efficacy as acetylcholinesterase inhibitors, which could be useful in the treatment of Alzheimer’s disease .

Safety and Hazards

The safety and hazards associated with similar compounds are typically provided by the supplier. For instance, Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

Future Directions

The future directions for research on similar compounds could include further investigation of their potential therapeutic applications, such as their use as acetylcholinesterase inhibitors for the treatment of Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting 2-fluoroaniline with ethylene glycol in the presence of a catalyst.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction using 2-fluorobenzyl chloride.

    Formation of the Phenylphenoxy Group: The phenylphenoxy group is synthesized by reacting phenol with benzyl chloride in the presence of a base.

    Final Coupling Reaction: The final step involves coupling the piperazine intermediate with the phenylphenoxy intermediate under basic conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its reduced form.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Comparison with Similar Compounds

    1-(2-Fluorophenyl)piperazine: Shares the fluorophenyl and piperazine moieties but lacks the phenylphenoxy group.

    1-(4-Fluorophenyl)piperazine: Similar structure with the fluorophenyl group at a different position.

    4-(2-Fluorophenyl)piperazin-1-yl)methyl-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Contains a similar piperazine ring but with different substituents.

Uniqueness: 1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol is unique due to the presence of both the fluorophenyl and phenylphenoxy groups, which contribute to its distinct chemical properties and potential biological activities. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27FN2O2.2ClH/c26-24-8-4-5-9-25(24)28-16-14-27(15-17-28)18-22(29)19-30-23-12-10-21(11-13-23)20-6-2-1-3-7-20;;/h1-13,22,29H,14-19H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPTWEKEEDZMER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O)C4=CC=CC=C4F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol;dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol;dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol;dihydrochloride
Reactant of Route 4
Reactant of Route 4
1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol;dihydrochloride
Reactant of Route 5
Reactant of Route 5
1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol;dihydrochloride
Reactant of Route 6
Reactant of Route 6
1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol;dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.